(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h1-2,6-7H,3-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXJWSJTCMNFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564527 | |
| Record name | (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130687-30-8 | |
| Record name | (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The Diels-Alder step is conducted in solvents such as dichloromethane, toluene, or tetrahydrofuran at temperatures between -20°C and +40°C. Acid catalysis, particularly using acetic acid, enhances hydrolysis efficiency, achieving yields exceeding 70% for the lactam intermediate. The use of methanesulfonyl cyanide instead of explosive alternatives like p-toluenesulfonyl cyanide improves safety and reduces byproducts.
Hydrolytic Cleavage and Functionalization
Hydrolysis of the Diels-Alder adduct 3-methanesulfonyl-2-aza-bicyclo[2.2.1]hepta-2,5-diene is performed under acidic or basic conditions. Acidic hydrolysis with carboxylic acids (e.g., acetic acid) at reflux temperatures selectively produces 2-azabicyclo[2.2.1]hept-5-en-3-one. This lactam is then alkylated with bromoacetic acid or its derivatives to introduce the acetic acid moiety.
Alkylation Strategies
Reaction of the lactam with ethyl bromoacetate in the presence of a base like sodium hydride, followed by saponification, yields (2-azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid. This step typically achieves 60–80% efficiency, with purity dependent on crystallization conditions.
Palladium-Catalyzed 1,2-Aminoacyloxylation
A recent advance involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to directly form oxygenated 2-azabicyclo[2.2.1]heptanes. Using Pd(OAc)₂ and a phosphine ligand, this method introduces both the amine and acyloxy groups in a single step, which can be hydrolyzed to the acetic acid derivative.
Substrate Scope and Efficiency
This method accommodates diverse acyloxy sources (e.g., acetic anhydride) and achieves yields of 65–85% under mild conditions (50–80°C, 12–24 hours). The stereoselectivity is controlled by the ligand choice, with bulky phosphines favoring the desired endo configuration.
Crystallization and Purification
Final purification of this compound is achieved via crystallization from diisopropyl ether or methyl tert-butyl ether. Cooling saturated solutions to -20°C produces finely divided crystals with >95% purity, essential for pharmaceutical applications.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Diels-Alder + Alkylation | Cycloaddition, hydrolysis, alkylation | 60–70% | Scalable, established protocols | Multi-step, moderate yields |
| Palladium Catalysis | 1,2-Aminoacyloxylation, hydrolysis | 65–85% | Single-step functionalization, mild | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds within the bicyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to saturated bicyclic compounds.
Scientific Research Applications
Biological Activities
Research indicates that (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid exhibits several significant biological activities:
- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress and cellular damage.
- Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
- Neurotransmitter Modulation : Its structural similarity to neurotransmitter analogs suggests it may influence neurotransmitter activity, potentially affecting mood and cognition.
Synthetic Methodologies
Several synthetic routes have been developed for producing this compound:
- Palladium-Catalyzed Reactions : Recent studies have explored palladium-catalyzed methods for synthesizing oxygenated derivatives of 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to create various biologically active compounds .
- Biotechnological Approaches : Methods utilizing lactamases for the production of optically active compounds highlight the potential for biotechnological synthesis of this compound .
- Chemical Synthesis : Traditional chemical synthesis routes involve acylation and hydrolysis processes to yield the desired product from simpler precursors.
Potential Applications
The unique properties of this compound suggest various applications:
- Pharmaceutical Development : Given its biological activities, this compound could be developed into new therapeutic agents targeting oxidative stress-related diseases or certain cancers.
- Neuropharmacology : Its potential effects on neurotransmitter systems may position it as a candidate for treating mood disorders or cognitive impairments.
- Chemical Intermediates : The compound can serve as an intermediate in synthesizing more complex molecules used in drug development.
Mechanism of Action
The mechanism of action of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Azabicyclo Derivatives with Varied Ring Systems
a. 2-Azabicyclo[2.2.0]hex-5-enes
- Structure : Smaller bicyclic system (2.2.0) with a nitrogen atom at the 2-position.
- Applications : Primarily used in photochemical and thermal cycloaddition reactions to synthesize polycyclic amines .
- Key Difference : The reduced ring size (hexane vs. heptane) limits steric flexibility compared to the 2.2.1 system, impacting binding affinity in biological targets .
b. 2-Azabicyclo[2.2.2]octane
- Structure : Larger bicyclic framework (2.2.2) with increased ring strain.
- Applications : Explored in nicotinic acetylcholine receptor modulation due to its conformational rigidity .
- Key Difference : Enhanced solubility in polar solvents compared to the 2.2.1 system, attributed to the larger cavity and reduced hydrophobicity .
Functional Group Modifications
a. 2-Azabicyclo[2.2.1]hept-5-en-3-one (CAS 49805-30-3)
- Structure : Lactam derivative with a ketone group at the 3-position instead of acetic acid.
- Applications : Intermediate in synthesizing antiviral agents (e.g., abacavir) .
- Comparison : The lactam’s carbonyl group enhances electrophilicity, enabling nucleophilic ring-opening reactions, whereas the acetic acid moiety offers hydrogen-bonding capability for target binding .
b. Boc-Protected Derivatives (e.g., 2-Boc-2-azabicyclo[2.2.1]heptane)
- Structure : tert-Butoxycarbonyl (Boc) group at the nitrogen.
- Applications : Used in peptide coupling reactions to prevent unwanted side reactions .
- Key Difference : The Boc group improves stability during synthesis but requires deprotection steps, unlike the directly functionalized acetic acid derivative .
Non-Aza Bicyclic Analogues
a. 2-(Bicyclo[2.2.1]heptan-2-yl)acetic Acid (CAS 1007-01-8)
b. 7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid
- Structure : Oxygen atom replaces nitrogen in the bicyclic system.
- Applications : Intermediate in prostaglandin synthesis .
- Key Difference : The ether oxygen increases hydrophilicity but eliminates the basicity associated with the aza group, altering pharmacokinetic properties .
Structural and Pharmacological Data Table
Pharmacological Relevance
- The acetic acid group in this compound enhances binding to metalloenzymes (e.g., angiotensin-converting enzyme) through chelation, unlike lactams or ether analogues .
- Derivatives with amino groups (e.g., (2S)-2-amino-2-{bicyclo...acetic acid) show promise in mimicking natural amino acids, enabling incorporation into bioactive peptides .
Biological Activity
(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid, also known as N-carboxymethylazanorbornene, is a bicyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The unique bicyclic structure of this compound contributes to its distinct chemical reactivity. The compound consists of a bicyclic framework combined with an acetic acid moiety, which enhances its interaction with biological targets.
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site, preventing substrate interaction. This property is crucial for developing therapeutic agents targeting various diseases.
- Receptor Binding : It can modulate receptor activity, influencing signal transduction pathways and cellular responses. This mechanism is particularly relevant in pharmacological applications where receptor modulation is desired.
Biological Activity
Research indicates several potential biological activities associated with this compound:
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, making it a candidate for further investigation in antiviral drug development.
- Anticancer Potential : Its structure allows for interactions with cellular pathways involved in cancer progression, indicating potential as an anticancer agent.
- Neuroprotective Effects : There are indications that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antiviral | Inhibits viral replication in vitro | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Protects neurons from oxidative stress |
Case Study: Antiviral Activity
A study conducted by Benchchem demonstrated that this compound inhibits the replication of specific viruses in vitro, suggesting its potential as an antiviral agent. Further research is needed to elucidate the exact mechanism and efficacy against various viral strains .
Case Study: Anticancer Properties
In another study, the compound was shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways, highlighting its potential as a lead compound for anticancer drug development .
Industrial Applications
Beyond its biological activities, this compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the production of herbicides like N-phosphonomethylglycine .
Q & A
Q. What are the common synthetic routes for (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid, and how are they optimized for lab-scale preparation?
The compound is synthesized via cycloaddition reactions involving azabicyclic precursors. A modified large-scale procedure involves reacting tosyl cyanide with cyclopentadiene in glacial acetic acid, followed by neutralization and purification via distillation (yield: 72%) . Key optimization steps include controlling reaction temperature (<20°C) and using sodium hydroxide for pH adjustment. Structural confirmation relies on IR and H NMR spectroscopy .
| Method | Scale | Yield | Key Conditions |
|---|---|---|---|
| Tosyl cyanide + cyclopentadiene | Large-scale | 72% | -20°C to RT, glacial acetic acid, pH 8 |
Q. How is the structural integrity of this compound validated in synthetic workflows?
Characterization combines spectroscopic and computational methods. IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm), while H NMR confirms bicyclic framework proton environments. PubChem-derived InChI keys (e.g., CVVVAKVOCWNDLJ-UHFFFAOYSA-N) and IUPAC naming conventions ensure consistency in structural reporting .
Q. What are the primary applications of this compound in non-commercial research settings?
It serves as a precursor in bioorthogonal chemistry, particularly in quantum dot (QD) conjugation. The carboxylic acid group enables covalent attachment to QD surfaces, while the norbornene moiety facilitates strain-promoted cycloadditions with tetrazines for biomolecule labeling . This method avoids coordinating solvents, preserving QD photoluminescence .
Advanced Research Questions
Q. How do stereochemical challenges impact the synthesis of enantiomerically pure derivatives?
Enantiomer separation is critical for pharmaceutical intermediates. A patented route involves lactam alcoholysis of (1RS,4SR)-2-azabicyclo[2.2.1]hept-5-en-3-one, followed by dibenzoyl-D-tartaric acid-mediated salt formation to isolate the cis-enantiomer (MP: 125–127°C) . Chiral HPLC or diastereomeric crystallization is recommended for purity >97% .
Q. What mechanistic insights explain the compound’s reactivity in acid-catalyzed rearrangements?
Under acidic conditions, the bicyclic framework undergoes pinacol-like rearrangements. For example, 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives form cation intermediates that rearrange into 2-oxabicyclo[2.2.1]hept-3-yl systems. Migratory aptitudes favor acyl groups over alkyl groups, enabling stereoselective synthesis of amino-hydroxy-cyclopentane-carbaldehyde derivatives .
Q. How can researchers resolve contradictions in spectroscopic data versus computational predictions?
Discrepancies often arise in NMR chemical shift assignments due to solvent effects or dynamic equilibria. Cross-validate using:
Q. What strategies improve efficiency in conjugating this compound to biomacromolecules?
Optimize reaction kinetics by:
- Tetrazine pairing : Use electron-deficient tetrazines for faster cycloaddition (k ~ 10 Ms) .
- pH control : Maintain neutral pH (7.0–7.5) to preserve carboxylic acid reactivity without hydrolyzing the norbornene .
- Linker design : Introduce PEG spacers to reduce steric hindrance in QD-biomolecule conjugates .
Methodological Considerations
Q. What analytical workflows are recommended for purity assessment?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 168.1) .
- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .
Q. How should researchers handle stability issues during storage?
Store at –20°C under inert gas (Ar/N) to prevent oxidation of the norbornene double bond. Lyophilization in amber vials is advised for long-term stability (>2 years) .
Tables for Key Data
Table 1: Acid-catalyzed rearrangement products of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives
| Starting Material | Cation Intermediate | Major Product | Migratory Group |
|---|---|---|---|
| 5-Oxo derivative | 7-Oxabicyclo[2.2.1]hept-2-yl | Cyclopentane-carbaldehyde | Acyl (C=O) |
| Alkyl-substituted | 7-Oxabicyclo[2.2.1]hept-2-yl | trans-Diacetate | Alkyl (C-CH) |
Table 2: Reaction rates for norbornene-tetrazine cycloadditions
| Tetrazine | k (Ms) | Application |
|---|---|---|
| Methyltetrazine | 1.2 × 10 | QD-antibody conjugation |
| Phenyltetrazine | 2.8 × 10 | Live-cell imaging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
